

# Technical Comparison Guide: Bis(2-methoxyethyl)sulfamoyl Chloride

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## Compound of Interest

Compound Name: *Bis(2-methoxyethyl)sulfamoyl chloride*

CAS No.: 371150-44-6

Cat. No.: B2426869

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## Executive Summary

**Bis(2-methoxyethyl)sulfamoyl chloride** (CAS: 371150-44-6) is a specialized electrophilic sulfamoylating reagent. Unlike its lipophilic analogues (e.g., dimethylsulfamoyl chloride), this molecule incorporates "PEG-like" methoxyethyl chains. This structural modification is critical in drug development for enhancing the aqueous solubility and metabolic stability of the resulting sulfamide-linked scaffolds.

This guide details the  $^{13}\text{C}$  NMR chemical shift profile of the reagent, comparing it with its metabolic precursors and structural analogues to provide a self-validating characterization framework.

## Spectroscopic Profile: $^{13}\text{C}$ NMR Chemical Shifts

The structural validation of **Bis(2-methoxyethyl)sulfamoyl chloride** relies on identifying three distinct carbon environments. Due to the

symmetry of the molecule, the two methoxyethyl chains are chemically equivalent, resulting in a simplified three-signal spectrum.

## Comparative Chemical Shift Data (ppm)

The following table contrasts the target molecule with its amine precursor and a standard analogue (Diethylsulfamoyl chloride) to illustrate the inductive effect of the sulfonyl chloride moiety.

<b>Carbon Environment</b>	<b>Assignment</b>	<b>Bis(2-methoxyethyl)sulfamoyl chloride (Target)</b>	<b>Bis(2-methoxyethyl)amine (Precursor)</b>	<b>N,N-Diethylsulfamoyl chloride (Analogue)</b>
N-CH <sub>2</sub> ( $\alpha$ -carbon)		~49.0 - 51.0	49.0	42.3
O-CH <sub>2</sub> ( $\beta$ -carbon)		~70.0 - 71.5	71.2	N/A
O-CH <sub>3</sub> (Methoxy)		~58.5 - 59.0	58.8	N/A
CH <sub>3</sub> (Terminal)		N/A	N/A	13.4

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*Technical Insight:*

- **-Carbon Sensitivity:** In alkyl amines, converting the N-H to an N-SO<sub>2</sub>Cl group typically exerts a deshielding effect due to the strong electron-withdrawing nature of the sulfonyl group. However, in ethyl-based systems, this effect is nuanced; for diethylamine (44 ppm)

diethylsulfamoyl chloride (42.3 ppm), a slight shielding is observed. For the methoxyethyl variant, the

-carbon is expected to remain close to 49-50 ppm, distinct from the simple alkyl analogue.

- **-Carbon Stability:** The ether linkage (O-CH<sub>2</sub>) at ~71 ppm is characteristic and largely insulated from the sulfonyl chloride's inductive pull by the intervening methylene group.

## Structural Assignment Diagram

The following diagram correlates the chemical structure with the NMR signals.



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Figure 1: <sup>13</sup>C NMR signal assignment logic based on structural connectivity and inductive effects.

## Synthesis & Characterization Protocol

To ensure high fidelity in drug discovery applications, the reagent should be synthesized fresh or validated for purity before use, as sulfamoyl chlorides are moisture-sensitive.

## Methodology: Dehydrohalogenation of Amine Precursor

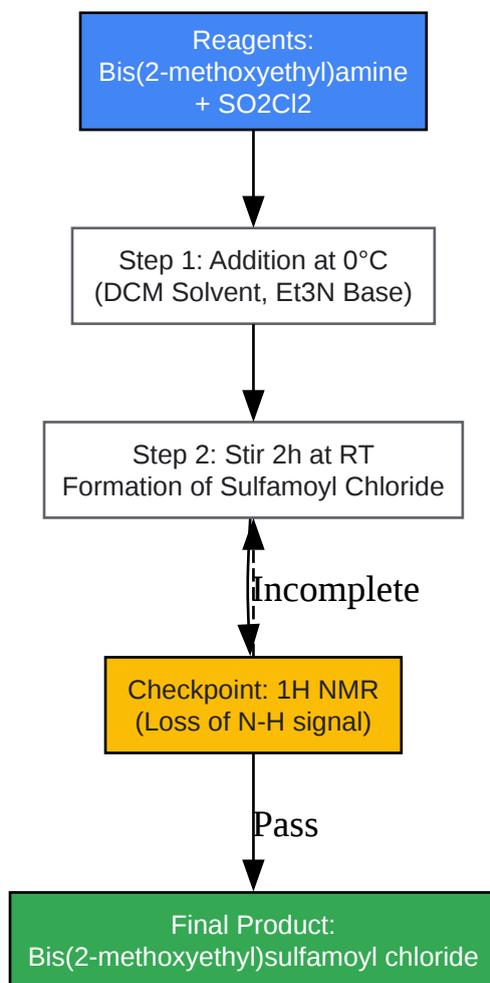
Reaction: Bis(2-methoxyethyl)amine + Sulfuryl Chloride (

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Product

- Preparation: Charge a flame-dried round-bottom flask with Sulfuryl Chloride (1.0 equiv) and anhydrous DCM (0.2 M). Cool to 0°C under Nitrogen.
- Addition: Dropwise add a solution of Bis(2-methoxyethyl)amine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Maintain internal temperature
  - Note: Exothermic reaction. Control rate to prevent decomposition.
- Processing: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
- Workup: Wash with cold 1M HCl (removes unreacted amine), then Brine. Dry over
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- Validation (Self-Check):
  - <sup>1</sup>H NMR: Look for the disappearance of the N-H broad singlet.
  - <sup>13</sup>C NMR: Confirm the presence of the ~49 ppm signal and absence of impurity peaks.

## Synthesis Workflow Diagram



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Figure 2: Step-by-step synthesis and validation workflow for the target reagent.

## Comparative Utility in Drug Discovery

Why choose **Bis(2-methoxyethyl)sulfamoyl chloride** over standard alkyl alternatives?

Feature	Bis(2-methoxyethyl)- Variant	Dimethyl- / Diethyl- Variant	Impact on Drug Design
Solubility	High (Amphiphilic)	Low (Lipophilic)	The methoxyethyl chains act as "mini-PEGs," significantly lowering LogP and improving aqueous solubility of the final drug candidate.
H-Bonding	Acceptor (Ether Oxygens)	None	The ether oxygens can engage in additional H-bond interactions with solvent or protein targets.
Metabolic Stability	Moderate to High	Low (N-Dealkylation)	Methoxyethyl groups are generally more robust against oxidative N-dealkylation compared to simple N-ethyl groups.

Application Note: This reagent is particularly valuable in PROTAC linker design and fragment-based drug discovery where maintaining a low lipophilicity profile (LogD) is crucial for oral bioavailability.

## References

- Title: Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, sulfamoyl fluoride compounds using hydrogen fluoride.
- Precursor Characterization (Bis(2-methoxyethyl)amine)
  - Title: Bis(2-Methoxyethyl)amine | C<sub>6</sub>H<sub>15</sub>NO<sub>2</sub> | CID 2383.
  - Source: PubChem.

- URL:[\[Link\]](#)
  - Relevance: Provides the baseline <sup>13</sup>C NMR data (58.8, 71.2, 49.0 ppm)
  - Analogue Data (N,N-Diethylsulfamoyl chloride)
    - Title: The Development of Sulfamates as Latent Directed Metal
    - Source: Library and Archives Canada (Thesis).
    - URL:[\[Link\]](#)
    - Relevance: Provides experimental <sup>13</sup>C NMR shifts for the diethyl analogue (42.3, 13.4 ppm) to establish the inductive effect baseline.
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